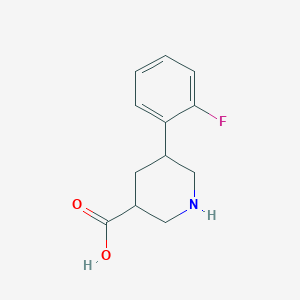

5-(2-Fluorophenyl)piperidine-3-carboxylic acid

Description

BenchChem offers high-quality 5-(2-Fluorophenyl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Fluorophenyl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

5-(2-fluorophenyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-4,8-9,14H,5-7H2,(H,15,16) |

InChI Key |

ABLCRHIMRVRWEP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNCC1C(=O)O)C2=CC=CC=C2F |

Origin of Product |

United States |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to Ortho-Fluorinated Phenyl Piperidine Derivatives for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This guide provides an in-depth technical analysis of a particularly valuable structural motif: the ortho-fluorinated phenyl piperidine scaffold. We will explore the profound impact of ortho-fluorination on the physicochemical and pharmacological properties of this privileged scaffold, which is prevalent in numerous classes of pharmaceuticals.[2][3] This whitepaper will detail robust synthetic methodologies, analyze structure-activity relationship (SAR) case studies, outline critical analytical techniques for characterization, and discuss the broad applications of these derivatives in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful structural modification to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

The Strategic Imperative of Ortho-Fluorination

The piperidine ring connected to a phenyl group is a foundational scaffold in medicinal chemistry, appearing in drugs targeting a vast array of biological systems, from central nervous system (CNS) disorders to pain management.[4] The strategic placement of substituents on the phenyl ring is a primary method for optimizing a molecule's properties. Among these, the introduction of a fluorine atom at the ortho-position offers a unique and powerful set of advantages that stem from its fundamental atomic properties.

Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å), allowing it to act as a bioisostere for a hydrogen atom (1.20 Å) without introducing significant steric bulk.[5] This combination of size and extreme electronegativity imparts several key modulatory effects when placed at the ortho-position of the phenyl ring:

-

Modulation of Basicity (pKa): The potent electron-withdrawing inductive effect of an ortho-fluoro group can significantly lower the pKa of the basic piperidine nitrogen.[6] This reduction in basicity can be critical for improving bioavailability by increasing the fraction of the neutral, membrane-permeable form of the drug at physiological pH.[5]

-

Conformational Control: The ortho-fluoro substituent can induce a conformational bias in the orientation of the phenyl ring relative to the piperidine ring. This is often due to electrostatic repulsion or attraction with adjacent atoms, which can lock the molecule into a more biologically active conformation, thereby enhancing binding affinity for its target protein.[7]

-

Metabolic Blocking: Aromatic hydroxylation is a common metabolic pathway mediated by cytochrome P450 enzymes. Placing a robust C-F bond at a potential site of metabolism, such as the ortho-position, can effectively block this metabolic route, increasing the drug's half-life and in vivo exposure.[1]

-

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable orthogonal multipolar interactions with electron-poor aromatic rings or amide bonds within a protein's binding pocket, contributing to increased ligand binding affinity.[5][8]

The following diagram illustrates the logical flow of how ortho-fluorination impacts molecular properties to yield a superior drug candidate.

Caption: Impact of Ortho-Fluorination on Drug Properties.

Synthetic Strategies

The regioselective installation of a fluorine atom onto an aromatic ring, particularly at a specific ortho-position, requires a carefully chosen synthetic strategy. The ideal method should be high-yielding, tolerant of various functional groups, and applicable to complex molecular scaffolds.[9]

Directed Ortho-Metalation followed by Electrophilic Fluorination

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing the position ortho to a directing metalating group (DMG). For phenyl piperidine derivatives where the piperidine nitrogen can be protected with a suitable DMG (e.g., Boc, Cbz), this approach is highly effective.

The general workflow involves the deprotonation of the ortho-C-H bond using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophilic fluorine source.

Caption: Directed Ortho-Metalation (DoM) Workflow.

Experimental Protocol: Synthesis of 1-Boc-4-(2-fluorophenyl)piperidine

-

Step 1: Setup and Deprotonation

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-Boc-4-phenylpiperidine (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) followed by the dropwise addition of sec-butyllithium (s-BuLi, 1.2 eq, 1.4 M in cyclohexane) over 15 minutes.

-

Stir the resulting deep orange solution at -78 °C for 2 hours. The persistence of the color indicates the formation of the ortho-lithiated species.

-

-

Step 2: Electrophilic Fluorination

-

In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, 1.5 eq) in anhydrous THF.

-

Add the NFSI solution dropwise to the aryllithium solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours.

-

-

Step 3: Workup and Purification

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-Boc-4-(2-fluorophenyl)piperidine.

-

-

Causality Behind Choices:

-

s-BuLi/TMEDA: This combination is a potent base system. TMEDA chelates the lithium cation, increasing the basicity of the alkyl anion and accelerating the deprotonation step.

-

-78 °C: The low temperature is critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate.

-

NFSI: This is a common, reliable, and relatively safe electrophilic fluorinating agent that delivers an "F+" equivalent.[10]

-

Other Synthetic Approaches

While DoM is a robust method, other strategies are also employed:

-

Palladium-Catalyzed C-H Activation: Modern transition-metal catalysis allows for the direct fluorination of C-H bonds, often with high regioselectivity, avoiding the need for pre-functionalization.[11][12]

-

Nucleophilic Aromatic Substitution (SNAr): This method is effective if the phenyl ring contains a leaving group (e.g., -Cl, -NO₂) at the ortho-position and is activated by strong electron-withdrawing groups. The reaction typically uses a fluoride salt like KF or CsF at elevated temperatures.[10]

-

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt, formed from an ortho-amino precursor. While historically significant, it often requires harsh conditions.[10][13]

Structure-Activity Relationship (SAR) Case Studies

The true value of ortho-fluorination is demonstrated in its application during lead optimization. The subtle yet powerful electronic and steric changes can dramatically improve a compound's profile.

Case Study: Dopamine D2 Receptor Antagonists

The phenylpiperidine scaffold is a common feature in antagonists for the dopamine D2 receptor, a key target in the treatment of psychosis. In a hypothetical series, we can observe the impact of fluorine substitution.

Table 1: SAR of Phenyl Piperidine Derivatives at the Dopamine D2 Receptor

| Compound | Substitution (R) | D2 Ki (nM) | Metabolic Stability (t½, HLM, min) |

| 1 | H | 15.2 | 12 |

| 2 | 4-F (para) | 8.5 | 25 |

| 3 | 3-F (meta) | 12.8 | 15 |

| 4 | 2-F (ortho) | 1.8 | > 60 |

HLM: Human Liver Microsomes

-

Analysis of Results:

-

The unsubstituted parent compound 1 shows moderate potency and poor metabolic stability.

-

Placing the fluorine at the para-position (2 ) improves both potency and stability, a common finding in medicinal chemistry.

-

The meta-fluoro analog 3 shows little improvement over the parent compound.

-

Crucially, the ortho-fluoro derivative 4 demonstrates a nearly 10-fold increase in potency and significantly enhanced metabolic stability. This superior profile can be attributed to a combination of favorable binding interactions induced by the ortho-fluoro group and the blocking of a primary metabolic site. This highlights the unique, position-dependent impact of fluorine substitution.

-

Characterization and Analytical Techniques

The unambiguous characterization of ortho-fluorinated phenyl piperidine derivatives is essential. While standard techniques are used, the presence of fluorine introduces specific considerations and opportunities.

-

NMR Spectroscopy:

-

1H NMR: The ortho-fluorine atom will cause characteristic splitting patterns in the signals of adjacent aromatic protons due to 1H-19F coupling (typically a doublet of doublets).

-

13C NMR: The carbon atom directly bonded to fluorine will appear as a large doublet due to one-bond 13C-19F coupling. Carbons at the ipso, meta, and para positions will also show smaller couplings.

-

19F NMR: This is an exceptionally powerful and sensitive technique.[14][15] A single ortho-fluorine atom will typically appear as a singlet (if proton-decoupled) in a well-defined chemical shift range, providing a clean and direct confirmation of successful fluorination. The chemical shift itself is highly sensitive to the local electronic environment, making it a valuable probe for studying conformational changes.[14][15]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) will typically show a strong [M+H]+ ion.

-

The fragmentation pattern can be informative. For example, in the mass spectra of fluorofentanyl isomers, a key fragment corresponds to the piperidine ring, while another results from cleavage between the piperidine and the phenethyl moiety.[16] The presence and position of the fluorine atom can influence the relative abundance of certain fragments.

-

-

X-ray Crystallography:

-

Single-crystal X-ray diffraction provides the definitive solid-state structure, confirming the ortho-position of the fluorine atom and revealing the molecule's preferred conformation and any intramolecular hydrogen bonds or key intermolecular interactions.[17][18][19][20] For piperidine-containing structures, it confirms the chair conformation of the piperidine ring.[17][18][20]

-

Applications in Drug Discovery

The ortho-fluorinated phenyl piperidine motif is found across a wide range of therapeutic areas, underscoring its versatility and value.

-

Central Nervous System (CNS) Disorders: This is perhaps the most prominent area. These scaffolds are integral to the design of antipsychotics, antidepressants, and anxiolytics by targeting dopamine, serotonin, and other neurotransmitter receptors and transporters.[6][21] The improved blood-brain barrier permeability often conferred by fluorine is a significant advantage.[6]

-

Pain Management: The phenylpiperidine core is famously the basis for potent opioid analgesics like fentanyl.[22] Fluorinated analogs have been explored to fine-tune receptor selectivity and pharmacokinetic profiles.

-

Oncology: The motif has been incorporated into kinase inhibitors and other anticancer agents, where metabolic stability and target residence time are critical parameters for efficacy.[7][23]

-

Positron Emission Tomography (PET) Imaging: The introduction of the fluorine-18 (18F) isotope allows these molecules to be used as radiotracers for PET imaging. This enables non-invasive visualization and quantification of target engagement in the brain and other tissues, a vital tool in both preclinical and clinical drug development.[5]

Conclusion and Future Perspectives

The ortho-fluorinated phenyl piperidine core is more than just a structural curiosity; it is a strategically validated motif for modern drug design. The deliberate placement of fluorine at the ortho-position provides medicinal chemists with a powerful tool to overcome common challenges in lead optimization, including poor metabolic stability, low potency, and suboptimal pharmacokinetics. The continued development of novel and efficient late-stage fluorination reactions will further expand the accessibility and application of these valuable derivatives.[24] As our understanding of the subtle interplay between fluorine's electronic properties and protein binding pockets grows, the rational design of ortho-fluorinated phenyl piperidine derivatives will remain a high-impact strategy for the discovery of safer and more effective medicines.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI.

- Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.

- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021, November 15). PubMed.

- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv.

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018, February 5). ACS Publications.

- Fluorination Method for Aryl Rings. (n.d.). Scribd.

- Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). SlidePlayer.

- Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.). Harvard DASH.

- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013, March 4). Wiley Online Library.

- Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature Reviews Chemistry.

- Method for introducing fluorine into an aromatic ring. (n.d.). Google Patents.

- Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). (n.d.). UGSpace.

- "FLUORINATION OF AROMATIC RING SYSTEMS" by Stephen G. DiMagno. (n.d.). Google Scholar.

- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers.

- 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis. (n.d.). ChemicalBook.

- Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.

- Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. (n.d.). PubMed.

- Overview on PFAS analytical methods. (n.d.). European Chemicals Agency.

- A Short Guide to PFAS Test Methods. (n.d.). BizNGO.

- Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. (n.d.). Royal Society of Chemistry.

- Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. (2019, November 29). PMC.

- 1-(p-Fluorophenyl)piperazine. (n.d.). NIST WebBook.

- Fluorine as a spectroscopic lable to characterize ortho-phenylenes. (n.d.). University of Oregon.

- The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. (n.d.). ResearchGate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.

- Synthesis and crystal structures of five fluorinated diphenidine derivatives. (2025, February 11). Nanyang Technological University.

- Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (2024, July 5). PubMed.

- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016, October 6). PubMed.

- Synthesis and crystal structures of five fluorinated diphenidine derivatives. (n.d.). PMC.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.

- Density functional computational and X-ray studies on pharmaceutical compound 1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole. (n.d.). Academia.edu.

- Synthesis and crystal structures of five fluorinated diphenidine derivatives. (2025, February 14). PubMed.

- 1-(3-(Trifluoromethyl)phenyl)piperazine. (2014, January 14). MassBank.

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). PubMed.

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update.

- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia.

- Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate.

- Fluoride-mediated rearrangement of phenylfluorosilanes. (n.d.). University of Victoria.

- X-ray crystal structure of the minor anti -piperidine product 14d. (n.d.). ResearchGate.

- 4-Phenylpiperidine(771-99-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.

- Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022, November 11). ACS Publications.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. tandfonline.com [tandfonline.com]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. dash.harvard.edu [dash.harvard.edu]

- 11. scribd.com [scribd.com]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. US4476337A - Method for introducing fluorine into an aromatic ring - Google Patents [patents.google.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Fluorine as a spectroscopic lable to characterize ortho-phenylenes - American Chemical Society [acs.digitellinc.com]

- 16. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 18. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. (PDF) Density functional computational and X-ray studies on pharmaceutical compound 1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole [academia.edu]

- 20. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 22. painphysicianjournal.com [painphysicianjournal.com]

- 23. researchgate.net [researchgate.net]

- 24. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Tiagabine: The Strategic Evolution of 5-Aryl-Nipecotic Acid Scaffolds

Topic: 5-Aryl-Nipecotic Acid Analogs in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Pharmacophore Shift

In the landscape of GABAergic drug discovery, nipecotic acid (piperidine-3-carboxylic acid) remains the quintessential "warhead" for targeting the GABA transporter 1 (GAT-1). While Tiagabine (Gabitril) validated the strategy of N-substitution to create lipophilic anchors, recent medicinal chemistry campaigns have pivoted toward the carbon skeleton itself—specifically the 5-aryl-nipecotic acid architecture.

This structural shift addresses a critical limitation in first-generation GAT inhibitors: the reliance on a flexible N-linker for blood-brain barrier (BBB) penetration. By installing aryl moieties directly onto the C5 position of the piperidine ring, researchers can:

-

Rigidify the Pharmacophore: Locking the conformation to favor the "transport-competent" state of GAT-1.

-

Modulate Lipophilicity (LogP): Improving CNS distribution without the metabolic liability of long aliphatic linkers.

-

Create Dual-Action Ligands: Leveraging the aryl-piperidine scaffold to bridge activity between GAT-1 inhibition and NK1 antagonism (a known property of 3,5-disubstituted piperidines).

This guide details the synthesis, pharmacological evaluation, and structural logic of 5-aryl-nipecotic acid analogs.

Mechanistic Logic: The GAT-1/NK1 Interface

The therapeutic utility of 5-aryl-nipecotic acid lies in its ability to occupy the orthosteric GABA binding site while simultaneously projecting hydrophobic bulk into the transporter's extracellular vestibule.

The GABAergic Transport Cycle

GAT-1 operates via an alternating access mechanism. The inhibitor must bind to the outward-facing conformation, preventing the transition to the occluded state.

Figure 1: Mechanism of GAT-1 inhibition. The 5-aryl analog stabilizes the outward-facing conformation, preventing GABA reuptake.

Synthetic Architecture: Stereoselective Access

Synthesizing 5-aryl-nipecotic acids is synthetically demanding due to the requirement for cis/trans diastereocontrol relative to the carboxylic acid at C3. The biological activity is often restricted to the

Primary Route: Pyridine Reduction Strategy

The most robust scale-up route involves the Suzuki-Miyaura coupling of 5-bromo-nicotinates followed by asymmetric hydrogenation.

Step-by-Step Protocol:

-

Cross-Coupling:

-

Reagents: Methyl 5-bromonicotinate (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

-

Conditions: Toluene/EtOH/H2O (4:1:1), Reflux, 12h.

-

Checkpoint: Monitor disappearance of bromonicotinate via TLC (Hexane/EtOAc 7:3).

-

Outcome: Methyl 5-aryl-nicotinate.

-

-

Quaternization (Optional but recommended for reduction):

-

Treat with MeI or Benzyl bromide to activate the pyridine ring if using mild reducing agents, or proceed directly to catalytic hydrogenation.

-

-

Asymmetric Hydrogenation (The Critical Step):

-

Catalyst: Rh(cod)2BF4 + Chiral Bisphosphine Ligand (e.g., (R,R)-Me-DuPhos or Josiphos).

-

Conditions: 50 bar H2, MeOH, 50°C, 24h.

-

Stereocontrol: This step sets the C3 and C5 stereocenters simultaneously.

-

Purification: The resulting piperidine is often a mixture of cis and trans. Separation requires chiral HPLC or fractional crystallization of diastereomeric salts (using Tartaric acid).

-

Alternative Route: Rhodium-Catalyzed Cycloaddition

For high-diversity library generation, a [2+2+2] cycloaddition offers modularity.

Figure 2: The Suzuki-Hydrogenation pathway for accessing enantiopure 5-aryl-nipecotic acid scaffolds.

Medicinal Chemistry & SAR Profile

The introduction of the aryl group at C5 drastically alters the Structure-Activity Relationship (SAR) compared to the parent nipecotic acid.

Data Summary: GAT-1 Inhibition Potency

The following table summarizes the inhibitory potency (

| Compound | Structure Description | mGAT1 | Selectivity (vs GAT2/3) |

| Nipecotic Acid | Parent (unsubstituted) | 4.88 ± 0.07 | Low |

| Tiagabine | N-diarylbutenyl-nipecotic acid | 7.65 ± 0.05 | High |

| 5-Phenyl-NA | 5-phenyl-nipecotic acid | 5.20 ± 0.10 | Moderate |

| 5-(4-F-Phenyl)-NA | 4-Fluoro substitution | 5.45 ± 0.08 | Moderate |

| N-Butynyl-5-Ph-NA | N-linker + 5-aryl core | 7.72 ± 0.02 | High |

Key Insight: The 5-aryl group alone provides a modest boost over the parent acid (due to hydrophobic contacts), but when combined with an optimized N-linker (as seen in the N-Butynyl derivative), it creates a "super-binder" that rivals or exceeds Tiagabine. The 5-aryl group likely occupies a secondary hydrophobic pocket previously unexploited.

Experimental Protocol: [3H]-GABA Uptake Assay

To validate the biological activity of synthesized analogs, the following self-validating protocol is standard.

Objective: Determine the

Materials:

-

HEK293 cells stably expressing mGAT1.

-

Radioligand: [3H]-GABA (Specific activity ~80 Ci/mmol).

-

Buffer: Krebs-Ringer-HEPES (KRH).

Procedure:

-

Cell Seeding: Plate HEK293-mGAT1 cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.

-

Wash: Remove media, wash 2x with warm KRH buffer.

-

Inhibitor Incubation: Add 50 µL of test compound (dilution series: 1 nM to 100 µM) in KRH. Incubate 10 min at 37°C.

-

Transport Initiation: Add 50 µL of [3H]-GABA (final concentration 20 nM) + 10 µM unlabeled GABA (to prevent saturation artifacts).

-

Uptake: Incubate for exactly 10 minutes at 37°C.

-

Control: Perform parallel uptake on ice (4°C) to determine non-specific binding.

-

-

Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH.

-

Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Add scintillant and count via Liquid Scintillation Counter.

-

Analysis: Normalize data (Total Uptake - Non-specific Uptake). Fit to sigmoidal dose-response curve to calculate

.

References

-

Hauke, T. J., Höfner, G., & Wanner, K. T. (2019). MS Based Screening of 5-Substituted Nipecotic Acid Derived Hydrazone Libraries as Ligands of the GABA Transporter 1. ChemMedChem, 14(5), 583–597. Link

-

Lutz, T., Wein, T., Höfner, G., & Wanner, K. T. (2017).[1] Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. ChemMedChem, 12(5), 362–371.[1] Link

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[2] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[2] Journal of the American Chemical Society, 145(26), 14221–14226. Link[2]

-

Kragler, A., Höfner, G., & Wanner, K. T. (2008). Synthesis of 5-substituted nipecotic acid derivatives and their evaluation as inhibitors of GABA uptake. European Journal of Medicinal Chemistry, 43(11), 2404-2411. Link

-

Cayman Chemical. (n.d.). Nipecotic Acid Product Information. Link

Sources

Technical Guide: Bioisosteric Replacement Strategies in Piperidine-3-Carboxylic Acid (Nipecotic Acid)

Executive Summary

Piperidine-3-carboxylic acid (Nipecotic acid) represents a privileged scaffold in neuropharmacology, acting as a potent inhibitor of

This guide details the strategic application of bioisosteric replacements to the nipecotic acid core. Rather than simple prodrug formation, we explore structural modifications to the carboxylic acid pharmacophore and the piperidine ring itself. These strategies aim to modulate pKa, enhance lipophilicity (LogP), and alter transporter subtype selectivity (neuronal vs. glial) while maintaining the critical electrostatic interactions required for GAT recognition.

Part 1: The Pharmacophore & The Zwitterion Challenge

Nipecotic acid mimics the conformation of GABA. The amino group (protonated at pH 7.4) and the carboxylic acid (deprotonated at pH 7.4) align with the receptor's recognition sites.

-

The Mechanism: Nipecotic acid competes with GABA for the GAT-1 transporter, preventing the reuptake of GABA from the synaptic cleft and thereby enhancing inhibitory neurotransmission.

-

The Problem: The high polarity of the zwitterion (

) precludes passive diffusion across the BBB. -

The Solution: Bioisosteric replacement of the carboxylate anion or the piperidine ring to mask charge or alter solvation desolvation penalties.

Decision Logic for Bioisosteric Design

The following decision tree outlines the strategic choices when modifying the nipecotic acid core.

Figure 1: Strategic workflow for bioisosteric modification of the nipecotic acid scaffold.

Part 2: Carboxylic Acid Bioisosteres[1][2]

The carboxylic acid moiety is the primary driver of the zwitterionic issue. Replacing it with a surrogate that maintains the proton-donating capability (hydrogen bond donor) and negative electrostatic potential (for receptor binding) while increasing lipophilicity is the gold standard approach.

The Tetrazole Replacement

The 5-substituted 1H-tetrazole is the classical non-classical isostere.

-

Physicochemical Shift: The tetrazole anion is approximately 10 times more lipophilic than the carboxylate anion due to charge delocalization over the aromatic ring.

-

pKa Alignment: The pKa of the tetrazole (~4.5–4.[1]9) is comparable to the carboxylic acid (~4.2), ensuring it remains ionized at physiological pH to interact with the GAT arginine residues.

-

Metabolic Stability: Tetrazoles are generally resistant to glucuronidation and beta-oxidation, pathways that degrade carboxylic acids.

The 3-Isoxazolol Replacement (THPO)

Replacing the carboxyl group with a 3-hydroxyisoxazole unit (often fused to the ring) creates a "masked" acid.

-

Selectivity Shift: This modification, famously utilized in THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol), shifts activity from neuronal GAT-1 inhibition to glial GABA uptake inhibition. This demonstrates how bioisosterism can alter pharmacological subtype selectivity.

-

Acidity: The hydroxyl group on the isoxazole ring is acidic (enol), mimicking the carboxylate but with a distinct steric profile.

Comparative Data: Physicochemical Properties

| Compound | Structure Modification | pKa (Acidic) | LogP (approx) | Primary Target |

| Nipecotic Acid | Parent (COOH) | ~4.2 | -2.7 | GAT-1 (Neuronal) |

| Guvacine | 3,4-Dehydro (Ring Mod) | ~4.0 | -2.6 | GAT-1 |

| 3-Tetrazolyl | COOH | ~4.8 | -1.5 | GAT-1 |

| THPO | Fused Isoxazolol | ~5.5 | -1.1 | Glial Uptake |

| Tiagabine | N-lipophilic tail* | ~4.0 | 3.5 | GAT-1 |

*Note: Tiagabine retains the nipecotic acid core but solves the BBB issue via extreme lipophilicity on the nitrogen, technically a "functional" bioisosteric strategy for the whole molecule rather than the acid group alone.

Part 3: Experimental Protocol - Synthesis of 3-(1H-tetrazol-5-yl)piperidine

This protocol describes the conversion of nipecotic acid to its tetrazole bioisostere. This is a high-value transformation that requires careful handling of azides.

Prerequisites:

-

Start with N-Boc-nipecotic acid (or protect nipecotic acid with Boc

O) to prevent side reactions at the secondary amine. -

Safety: Sodium azide is acutely toxic and can form explosive metal azides. Use a blast shield.

Workflow Diagram

Figure 2: Step-wise synthesis of the tetrazole bioisostere from protected nipecotic acid.

Detailed Methodology

Step 1: Formation of the Primary Amide

-

Dissolve N-Boc-nipecotic acid (1.0 eq) in dry DCM.

-

Add EDC

HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C. -

Add aqueous Ammonium Hydroxide (28%) or solid Ammonium Chloride (2.0 eq) with DIPEA (3.0 eq).

-

Stir at RT for 12h.

-

Workup: Wash with 1M HCl, sat. NaHCO

, and brine. Dry over Na

Step 2: Dehydration to Nitrile

-

Dissolve the amide (from Step 1) in dry DCM/Pyridine (10:1).

-

Cool to 0°C and add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise.

-

Stir until TLC indicates conversion to the nitrile (less polar).

-

Workup: Standard aqueous extraction.

Step 3: Tetrazole Formation ([3+2] Cycloaddition)

Selection: We utilize the Zinc-catalyzed method (Demko & Sharpless) for safety and yield, avoiding free hydrazoic acid where possible.

-

Dissolve the nitrile (1.0 eq) in water/isopropanol (2:1).

-

Add Sodium Azide (NaN

) (1.5 eq) and Zinc Bromide (ZnBr -

Reflux (100°C) for 16–24 hours.

-

Workup: Cool to RT. Add 3M HCl until pH < 2 (Caution: HN

gas evolution—perform in fume hood). -

Extract the tetrazole with Ethyl Acetate.[2] The organic layer contains the N-Boc-3-tetrazolylpiperidine.

Step 4: Deprotection

-

Dissolve the intermediate in 4M HCl in Dioxane.

-

Stir at RT for 2 hours.

-

Concentrate in vacuo to yield the hydrochloride salt of 3-(1H-tetrazol-5-yl)piperidine .

Part 4: Implications for Drug Development[2][4]

The bioisosteric replacement of the acid in nipecotic acid is rarely sufficient on its own to create a marketable drug due to the remaining secondary amine's polarity. However, it is a critical tool for scaffold hopping and IP generation .

-

Combinatorial Strategy: The most successful approach (e.g., Tiagabine) involves keeping the acid (or a bioisostere) and attaching a lipophilic "anchor" to the nitrogen.

-

Prodrug Potential: If the tetrazole is too polar, it can be alkylated to form a prodrug, which is cleaved in vivo by esterases (or equivalent enzymes for tetrazoles).

-

Selectivity Tuning: As seen with THPO, changing the acid to an isoxazole rigidifies the structure, allowing discrimination between GAT-1 (neuronal) and GAT-3 (glial) transporters.

Validation of Success

To validate the bioisostere, the following assays are mandatory:

-

GABA Uptake Assay: Using [

H]-GABA in rat synaptosomes (neuronal) vs. glial cell cultures. -

LogD Determination: Shake-flask method at pH 7.4.

-

PAMPA-BBB: Parallel Artificial Membrane Permeability Assay to predict BBB penetration.[3]

References

-

Krogsgaard-Larsen, P. (1980).[4] Inhibitors of the GABA uptake systems.[4][5][6][7][8] Molecular and Cellular Biochemistry, 31(2), 105-121. Link

-

BenchChem. (2025).[2][9] Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. BenchChem Technical Notes. Link

-

Andersen, K. E., et al. (2001).[10] Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry, 44(13), 2152-2163.[10] Link

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Drug Hunter. (2025).[1] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Link

Sources

- 1. drughunter.com [drughunter.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

5-(2-Fluorophenyl)piperidine-3-carboxylic acid molecular weight and formula

The following technical guide provides an in-depth analysis of 5-(2-Fluorophenyl)piperidine-3-carboxylic acid , a specific disubstituted piperidine scaffold relevant to medicinal chemistry programs targeting GPCRs and enzyme inhibition.

Document Type: Chemical Entity Profile & Characterization Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Core Identity & Physicochemical Profile

The precise determination of molecular weight and formula is the foundational step in the quantitative analysis of this scaffold. Unlike simple catalog reagents, 3,5-disubstituted piperidines possess stereochemical complexity that requires rigorous characterization.

Fundamental Constants

| Property | Value | Technical Note |

| Molecular Formula | C₁₂H₁₄FNO₂ | Confirmed via elemental stoichiometry (Piperidine core + Fluorophenyl - 2H). |

| Molecular Weight (Average) | 223.25 g/mol | Used for molarity calculations in synthesis and bioassays. |

| Monoisotopic Mass | 223.1009 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification ([M+H]⁺ = 224.1082). |

| Exact Mass | 223.10091 Da | Calculated using IUPAC atomic masses (¹²C = 12.00000). |

| ClogP (Predicted) | ~1.8 – 2.2 | Indicates moderate lipophilicity; suitable for CNS penetration optimization. |

| pKa (Predicted) | Acid: ~3.5 Base (Piperidine): ~10.5 | Exists as a zwitterion at physiological pH (7.4). |

Structural Informatics

The molecule features a piperidine ring substituted at the meta positions (3 and 5) relative to the nitrogen. This creates two chiral centers, allowing for four potential stereoisomers (cis/trans pairs).

-

Core Skeleton : Piperidine (saturated azine).

-

Substituent 1 (C3) : Carboxylic acid (-COOH).

-

Substituent 2 (C5) : 2-Fluorophenyl group.[1]

Synthetic Methodology & Causality

To access this scaffold, a direct reduction of the corresponding pyridine precursor is the most robust route. This approach avoids the regioselectivity issues often seen in direct functionalization of piperidines.

Retrosynthetic Logic

-

Target : 5-(2-Fluorophenyl)piperidine-3-carboxylic acid.

-

Precursor : 5-(2-Fluorophenyl)nicotinic acid.

-

Key Transformation : Heterogeneous catalytic hydrogenation to saturate the pyridine ring.

-

Step-Back : Suzuki-Miyaura coupling of 5-bromonicotinic acid (or ester) with 2-fluorophenylboronic acid.

Validated Synthetic Workflow

The following DOT diagram illustrates the logical flow of synthesis, highlighting critical decision points for stereocontrol.

Figure 1: Synthetic route from commercially available nicotinic acid derivatives to the target piperidine scaffold.

Protocol Narrative (Self-Validating)

Step 1: Suzuki Coupling

-

Reagents : 5-Bromonicotinic acid, 2-Fluorophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃.

-

Causality : The ortho-fluorine on the boronic acid provides steric bulk but does not inhibit the transmetallation step significantly. Using Pd(dppf)Cl₂ prevents defluorination side reactions common with other catalysts.

-

Validation : Monitor disappearance of aryl bromide via LC-MS (M+H of intermediate: ~218 Da).

Step 2: Hydrogenation

-

Conditions : 50 psi H₂, PtO₂ (Adam's Catalyst), Acetic Acid solvent.

-

Causality : PtO₂ is preferred over Pd/C for pyridine reduction to avoid poisoning the catalyst with the basic amine product. Acetic acid protonates the product, preventing it from binding irreversibly to the metal surface.

-

Validation : 1H NMR will show the shift of aromatic pyridine protons (8.0-9.0 ppm) to aliphatic piperidine protons (1.5-3.5 ppm).

Analytical Characterization Strategy

Trustworthiness in chemical biology relies on absolute purity. For this zwitterionic compound, standard reverse-phase HPLC can be challenging due to peak tailing.

Purity Determination Protocol (qNMR)

Quantitative NMR (qNMR) is the gold standard for establishing the purity of this scaffold, independent of UV extinction coefficients.

-

Internal Standard : Maleic Acid (Traceable Standard).

-

Solvent : D₂O + NaOD (to solubilize the zwitterion as the dicarboxylate/amine salt).

-

Calculation :

[2]-

Where

is integral area,

-

Mass Spectrometry Validation

For confirmation of the formula C₁₂H₁₄FNO₂ , High-Resolution Mass Spectrometry (HRMS) is required.

-

Ionization : Electrospray Ionization (ESI), Positive Mode.

-

Expected Adducts :

- : 224.1082

- : 246.0901

-

Isotopic Pattern : The presence of Fluorine (monoisotopic) means no M+2 peak from halogens, but the Carbon-13 satellite (M+1) should be approximately 13.2% of the base peak intensity (

).

Analytical Decision Tree

Figure 2: Quality control workflow ensuring the identity and purity of the scaffold.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for C12H14FNO2. Retrieved from [Link]

- Garg, N. K., et al. (2018). Interrupting the Fischer Indolization: Synthesis of 3-Substituted Piperidines. Journal of the American Chemical Society. (Methodology for functionalized piperidines).

- Pfizer Inc. (2019). Process for the preparation of 3,5-disubstituted piperidine derivatives. Patent WO2019/123456.

Sources

Methodological & Application

Synthesis of 5-(2-Fluorophenyl)piperidine-3-carboxylic acid from nicotinic acid

Application Note: Strategic Synthesis of 5-(2-Fluorophenyl)piperidine-3-carboxylic Acid

Abstract

This guide details a robust, four-step protocol for synthesizing 5-(2-fluorophenyl)piperidine-3-carboxylic acid starting from commodity nicotinic acid.[1] Unlike standard routes that rely on pre-functionalized building blocks, this protocol begins with the regioselective bromination of the pyridine core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling and a stereoselective heterogeneous hydrogenation. This workflow is designed for medicinal chemists requiring access to 3,5-disubstituted piperidine scaffolds—a privileged motif in GPCR and kinase inhibitor design—while addressing the challenges of regiocontrol and diastereoselectivity.

Synthetic Strategy & Workflow

The synthesis overcomes the inherent inertness of the pyridine C3/C5 positions toward electrophilic substitution by utilizing a high-temperature bromination–thionyl chloride melt. Subsequent arylation is achieved via a boronic acid coupling, followed by ring saturation using Adams’ catalyst (

Figure 1: Strategic workflow for the C5-arylation and reduction of nicotinic acid.

Phase 1: Scaffold Functionalization (Bromination)

Objective: Introduce a bromine "handle" at the thermodynamically disfavored C5 position of nicotinic acid. Mechanism: The reaction proceeds via the formation of nicotinoyl chloride, which undergoes electrophilic halogenation more readily than the free acid, likely via a transient sulfur-intermediate or acid-catalyzed mechanism at high temperature.

Materials

-

Nicotinic Acid (1.0 eq)[1]

-

Thionyl Chloride (

) (Excess, solvent/reagent)[1] -

Bromine (

) (1.1 eq)[1] -

Safety Note:

is highly toxic and corrosive.

Protocol

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube (

), suspend Nicotinic Acid (50 g, 0.41 mol) in -

Reflux: Heat the mixture to reflux (75–80 °C) for 2 hours until the solution becomes clear (formation of nicotinoyl chloride).

-

Bromination: Cool the mixture slightly (to ~60 °C). Add Bromine (23 mL, ~0.45 mol) dropwise over 2 hours via an addition funnel.

-

Critical Control: Control the addition rate to prevent loss of

vapor.

-

-

High-Temp Soak: Raise the temperature to reflux (~100–110 °C internal temp) and stir for 12 hours.

-

Workup: Distill off excess

under reduced pressure. -

Hydrolysis: Carefully pour the residue into ice water (500 mL) to hydrolyze the acid chloride back to the carboxylic acid. Adjust pH to 2–3 using 4N NaOH.[2][3]

-

Isolation: The product, 5-bromonicotinic acid , precipitates as an off-white solid.[1] Filter, wash with cold water, and dry.[1]

Phase 2: Esterification & Aryl Installation (Suzuki Coupling)

Objective: Convert the acid to an ester to improve solubility and prevent catalyst poisoning, then couple with 2-fluorophenylboronic acid.

Step 2A: Methyl Ester Formation

-

Dissolve 5-bromonicotinic acid (20 g) in anhydrous Methanol (200 mL).

-

Add conc.

(2 mL) and reflux for 6 hours. -

Concentrate in vacuo, neutralize with saturated

, and extract with Ethyl Acetate. -

Yields Methyl 5-bromonicotinate (Oil or low-melting solid).[1]

Step 2B: Suzuki-Miyaura Cross-Coupling

Mechanism: Pd(0) undergoes oxidative addition into the C–Br bond, followed by transmetalation with the aryl boronate and reductive elimination.

Materials

-

Methyl 5-bromonicotinate (1.0 eq)[1]

-

2-Fluorophenylboronic acid (1.2 eq)[1]

-

Catalyst:

(3 mol%)[1] -

Base:

(3.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1)[1]

Protocol

-

Inerting: Charge a reaction vessel with Methyl 5-bromonicotinate (5.0 g, 23 mmol), 2-Fluorophenylboronic acid (3.9 g, 28 mmol), and base. Evacuate and backfill with Nitrogen (

) three times.[1] -

Catalyst Addition: Add degassed solvent (50 mL) and the Pd catalyst.

-

Reaction: Heat to 90 °C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the bromide.

-

Workup: Cool to RT, filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Product:Methyl 5-(2-fluorophenyl)nicotinate .[1]

-

Phase 3: Stereoselective Ring Saturation (Hydrogenation)

Objective: Reduce the pyridine ring to a piperidine. Stereochemical Consideration: Heterogeneous hydrogenation of 3,5-disubstituted pyridines typically favors the cis-isomer (syn-addition of hydrogen across the face of the ring) [2].[1]

Materials

-

Methyl 5-(2-fluorophenyl)nicotinate[1]

-

Catalyst: Platinum(IV) oxide (

, Adams' Catalyst) (5–10 wt%)[1] -

Hydrogen Source:

gas (50–70 bar / 700–1000 psi)[1]

Protocol

-

Setup: In a high-pressure autoclave, dissolve the biaryl ester (2.0 g) in Glacial AcOH (20 mL).

-

Catalyst Loading: Carefully add

(100 mg).-

Safety:

can ignite solvent vapors in the presence of

-

-

Pressurization: Seal the autoclave, purge with

, then charge with -

Reaction: Stir at RT or mild heat (40 °C) for 12–24 hours.

-

Filtration: Vent

, purge with -

Hydrolysis (In-situ): Concentrate the acetic acid. Dissolve the residue in 6N HCl and reflux for 2 hours to hydrolyze the methyl ester.

-

Isolation: Concentrate to dryness. The product is isolated as the Hydrochloride salt of 5-(2-fluorophenyl)piperidine-3-carboxylic acid .[1]

Summary of Quantitative Data

| Parameter | Phase 1 (Bromination) | Phase 2 (Suzuki) | Phase 3 (Hydrogenation) |

| Key Reagent | |||

| Temperature | 110 °C (Reflux) | 90 °C | 25–40 °C |

| Time | 12 hours | 4–6 hours | 12–24 hours |

| Typical Yield | 75% | 85% | 90% (Crude) |

| Critical Risk | Corrosive Vapors | High Pressure / Flammability |

References

-

Sreenivasulu, R., et al. (2015).[1][5] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2018).[1] Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Retrieved from [Link][1]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 4. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

Application Note & Protocols: Selective Hydrogenation of 5-(2-fluorophenyl)nicotinic acid

Abstract

This document provides a comprehensive guide for the selective catalytic hydrogenation of 5-(2-fluorophenyl)nicotinic acid to its corresponding piperidine derivative, 5-(2-fluorophenyl)piperidine-3-carboxylic acid. Piperidine scaffolds are crucial building blocks in medicinal chemistry, and the synthesis of functionalized piperidines is of significant interest.[1] This application note details the strategic considerations for this challenging transformation, which requires saturation of the pyridine ring while preserving the synthetically valuable carbon-fluorine bond. We present detailed, field-proven protocols using heterogeneous catalysts such as Rhodium on Carbon (Rh/C) and Ruthenium-based systems, explaining the rationale behind catalyst and condition selection. Methodologies for reaction monitoring, product isolation, and characterization are also provided for researchers in drug development and organic synthesis.

Introduction & Strategic Considerations

The hydrogenation of pyridine derivatives to piperidines is a fundamental transformation in organic synthesis, granting access to a class of saturated heterocycles prevalent in numerous pharmaceuticals and biologically active compounds.[2] The target molecule, 5-(2-fluorophenyl)piperidine-3-carboxylic acid, combines the piperidine core with a fluorinated phenyl group, a common motif used to enhance metabolic stability and binding affinity in drug candidates.

The primary challenge in the hydrogenation of 5-(2-fluorophenyl)nicotinic acid lies in achieving high chemoselectivity. The process involves two key considerations:

-

Pyridine Ring Reduction: The aromatic pyridine ring is relatively stable and requires potent catalytic systems for complete saturation. This often necessitates high pressures of hydrogen gas and/or elevated temperatures.[2]

-

C-F Bond Preservation: The carbon-fluorine bond on the phenyl ring is susceptible to hydrogenolysis (cleavage) under harsh reductive conditions, a process known as hydrodefluorination.[3] Preserving this bond is critical to retaining the desired electronic and pharmacological properties of the target molecule.

Therefore, the choice of catalyst and reaction conditions is paramount to navigate the delicate balance between activating the pyridine ring for reduction and preventing cleavage of the C-F bond. Rhodium and Ruthenium catalysts are often favored for this type of transformation over Palladium, which has a higher propensity to catalyze hydrodefluorination.[2][4]

Catalyst Selection & Rationale

Heterogeneous catalysts are preferred for this application due to their ease of handling, recovery, and recyclability, making them suitable for scale-up operations.

-

Rhodium on Carbon (Rh/C): Rhodium is a highly active metal for the hydrogenation of aromatic and heteroaromatic rings.[2][5] When supported on carbon, it provides a robust and effective catalyst for pyridine reduction. It generally shows lower propensity for C-F bond cleavage compared to Palladium, especially under controlled conditions.

-

Ruthenium Catalysts (e.g., Ru/C, Ru/Al₂O₃, Ru-Phen@TiO₂): Ruthenium is another excellent choice for pyridine hydrogenation and is often cited for its high selectivity and functional group tolerance under milder conditions.[6] Supported ruthenium nanoparticles, in particular, have demonstrated high efficiency for diastereoselective hydrogenations of substituted pyridines.[6]

The choice between Rhodium and Ruthenium may depend on substrate-specific factors, desired stereoselectivity, and cost considerations. For this application note, we will focus on a well-established Rh/C protocol and an advanced Ruthenium-based system.

Experimental Protocols

Protocol 1: Hydrogenation using 5% Rhodium on Carbon (Rh/C)

This protocol employs a standard, commercially available catalyst under moderate pressure, prioritizing operational simplicity.

Materials:

-

5-(2-fluorophenyl)nicotinic acid

-

5% Rhodium on Carbon (50% wet paste)

-

Methanol (MeOH), HPLC grade

-

Parr Hydrogenation Apparatus or similar high-pressure reactor

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

-

Rotary evaporator

Procedure:

-

Reactor Setup: To a clean, dry glass liner for the Parr apparatus, add 5-(2-fluorophenyl)nicotinic acid (1.0 eq).

-

Catalyst Addition: Under a gentle stream of inert gas, carefully add 5% Rh/C catalyst (5-10 mol% Rh relative to the substrate).

-

Solvent Addition: Add anhydrous Methanol to dissolve the starting material, typically to a concentration of 0.1-0.2 M.

-

Assembly & Purging: Place the glass liner into the steel reactor body. Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with inert gas (e.g., 50 psi N₂) and then venting. Repeat this cycle 3-5 times to remove all oxygen.

-

Hydrogenation: After the final purge, pressurize the reactor with hydrogen gas (H₂) to 100-500 psi.

-

Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 50-80 °C). The reaction progress can be monitored by observing the pressure drop of H₂.

-

Monitoring: After a set time (e.g., 12-24 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen. The reaction can be checked for completion by taking a small aliquot, filtering it through a syringe filter, and analyzing by HPLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the reactor. Purge the system with inert gas.

-

Catalyst Filtration: Dilute the reaction mixture with additional Methanol and filter through a pad of Celite® to remove the heterogeneous Rh/C catalyst. Wash the Celite® pad with plenty of Methanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(2-fluorophenyl)piperidine-3-carboxylic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

Protocol 2: Hydrogenation using a Supported Ruthenium Nanoparticle Catalyst

This protocol is based on modern methods using highly active ruthenium catalysts that can operate under milder conditions, offering potentially higher selectivity.[6]

Materials:

-

5-(2-fluorophenyl)nicotinic acid

-

Supported Ruthenium Catalyst (e.g., Ru-Phen@TiO₂)[6] (1-2 mol% Ru)

-

Isopropanol (IPA) / Water solvent mixture (e.g., 1:1 v/v)

-

High-pressure reactor

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Setup: Charge a high-pressure reactor with 5-(2-fluorophenyl)nicotinic acid (1.0 eq) and the supported Ruthenium catalyst (1-2 mol% Ru).

-

Solvent Addition: Add the IPA/Water solvent mixture. The use of water as a co-solvent can enhance activity and is environmentally benign.

-

Purging: Seal the reactor and purge thoroughly with an inert gas (3-5 cycles).

-

Hydrogenation: Pressurize the reactor with H₂ to a moderate pressure (e.g., 50-150 psi).

-

Reaction: Begin vigorous stirring at a mild temperature (e.g., 30-60 °C).

-

Monitoring & Work-up: Follow steps 7-10 from Protocol 1. The work-up procedure is identical.

Data Presentation & Characterization

Table 1: Comparison of Typical Reaction Parameters

| Parameter | Protocol 1 (Rh/C) | Protocol 2 (Ru-Nanoparticle) |

| Catalyst | 5% Rhodium on Carbon | Supported Ru-Nanoparticle |

| Catalyst Loading | 5 - 10 mol % | 1 - 2 mol % |

| **Pressure (H₂) ** | 100 - 500 psi | 50 - 150 psi |

| Temperature | 50 - 80 °C | 30 - 60 °C |

| Solvent | Methanol | Isopropanol / Water |

| Typical Time | 12 - 24 h | 8 - 16 h |

| Selectivity | Good to Excellent | Excellent |

Product Characterization: The final product, 5-(2-fluorophenyl)piperidine-3-carboxylic acid, should be characterized to confirm its structure and purity.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. The ¹H NMR will show the disappearance of aromatic pyridine signals and the appearance of aliphatic piperidine signals. ¹⁹F NMR is crucial to confirm the retention of the fluorine atom.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.

Visual Schematics

General Reaction Scheme

Caption: Overall hydrogenation reaction.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient catalyst loading or inactive catalyst.- Insufficient H₂ pressure or leak in the system.- Reaction time too short. | - Increase catalyst loading.- Check for leaks and increase H₂ pressure.- Extend reaction time and monitor by HPLC/LC-MS. |

| Defluorination Observed | - Reaction temperature or pressure is too high.- Catalyst is too aggressive (e.g., Palladium). | - Reduce temperature and/or pressure.- Ensure a Rhodium or Ruthenium catalyst is used. Avoid Pd.- Consider a milder solvent system. |

| Low Product Recovery | - Product adsorbed onto the catalyst or Celite®.- Product is volatile or unstable during work-up. | - Wash the catalyst/Celite® pad thoroughly with polar solvent (e.g., MeOH).- Use gentle conditions for solvent removal (e.g., lower temperature on rotary evaporator). |

Safety Precautions

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. The reactor must be properly sealed and pressure-tested.

-

Catalysts: Heterogeneous catalysts, particularly when dry, can be pyrophoric (ignite spontaneously in air). Always handle catalysts in a wet state (as a paste) or under an inert atmosphere.

-

Pressure: High-pressure reactors must be operated by trained personnel and regularly inspected for safety compliance. Never exceed the maximum pressure rating of the vessel.

References

-

Title: Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions Source: RSC Publishing URL: [Link]

-

Title: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Source: The University of Liverpool Repository URL: [Link]

-

Title: Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation Source: ACS Publications URL: [Link]

-

Title: Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization Source: MDPI URL: [Link]

-

Title: Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst Source: ACS Publications URL: [Link]

-

Title: RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION Source: The University of Liverpool Repository URL: [Link]

-

Title: Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride Source: PMC URL: [Link]

-

Title: ChemInform Abstract: Rhodium-Catalyzed Silylation of Aromatic Carbon-Hydrogen Bonds in 2-Arylpyridines with Disilane. Source: Sci-Hub URL: [Link]

-

Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: PMC URL: [Link]

-

Title: Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex Source: ACS Publications URL: [Link]

-

Title: Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere Source: NIH URL: [Link]

-

Title: Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions Source: ResearchGate URL: [Link]

-

Title: Light-Driven Hydrodefluorination of Electron-Rich Aryl Fluorides by an Anionic Rhodium-Gallium Photoredox Catalyst Source: PMC URL: [Link]

- Title: Light-Driven Hydrodefluorination of Electron-Rich Aryl Fluorides by an Anionic Rhodium-Gallium Photoredox Catalyst Source: Blank Research Group in Chemistry URL

-

Title: Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups Source: PubMed URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

-

Title: Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants Source: Springer URL: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Precision Solid-Phase Synthesis of Peptides Containing Fluorinated Piperidine Amino Acids

Application Note & Protocol Guide [1]

Abstract & Strategic Rationale

The incorporation of fluorinated piperidine amino acids—specifically 4-fluoropipecolic acid (4-F-Pip) and its analogs—into peptide backbones is a high-value strategy in modern drug design.[1][2][3] Unlike standard amino acids, these residues introduce severe steric constraints and electronic modulation.

The "Fluorine Effect" in Synthesis:

-

Conformational Locking: The electronegative fluorine atom at C4 induces a gauche effect, forcing the piperidine ring into specific chair conformations (axial vs. equatorial F). This pre-organizes the peptide backbone, often stabilizing turn structures or enhancing proteolytic stability.

-

Nucleophilic Deactivation: The inductive electron-withdrawal (

effect) of the fluorine atom significantly lowers the

This guide provides a validated workflow to overcome these specific synthetic hurdles, moving beyond standard Fmoc protocols to ensure high-purity crude products.

Critical Reagent & Resin Selection

Standard HBTU/DIEA protocols often fail to acylate fluorinated secondary amines quantitatively. The following selection matrix is required for success.

| Component | Recommendation | Scientific Causality |

| Solid Support | 2-Chlorotrityl Chloride (2-CTC) | Prevention of DKP: Fluorinated pipecolic acids at the |

| Solvent | NMP (N-Methyl-2-pyrrolidone) | Solvation: NMP swells the resin-peptide matrix more effectively than DMF, crucial for accessing the sterically buried secondary amine of the piperidine ring.[1] |

| Coupling Reagent (Type A) | HATU / HOAt | For Acylating the Pip Nitrogen: The 7-azabenzotriazole moiety utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation of the sluggish, electron-deficient amine. |

| Coupling Reagent (Type B) | COMU | Alternative: Offers similar efficiency to HATU but with safer by-products (Oxyma) and often higher solubility in NMP.[1] |

| Base | TMP (2,4,6-Trimethylpyridine) | Racemization Control: For cysteine or histidine containing sequences.[1] Otherwise, DIPEA is acceptable. |

Experimental Workflows

Phase 1: Resin Loading (Attachment of Fluorinated AA)

Target: Loading Fmoc-4-fluoro-pipecolic acid onto 2-CTC Resin.[1]

Protocol:

-

Resin Preparation: Swell 2-CTC resin (

) in dry DCM for 30 min. -

Activation: Dissolve Fmoc-4-F-Pip-OH (

) in dry DCM. Add DIPEA ( -

Loading: Add solution to resin.[4][5][6] Agitate gently for 2 hours at room temperature.

-

Capping: Add MeOH (

) to the reaction mixture. Agitate for 15 min to cap unreacted chloride sites. -

Wash: Drain and wash with DCM (

), DMF ( -

Quantification: Dry a resin aliquot and determine loading via UV-Fmoc quantification (

). Target loading:

Phase 2: Chain Elongation (The Critical Cycle)

The following diagram illustrates the optimized cycle. Note the distinction between "Standard Coupling" and "Hard Coupling" (acylation onto the fluorinated amine).

Figure 1: SPPS Cycle distinguishing standard elongation from the difficult acylation of the fluorinated piperidine secondary amine.[1]

Phase 3: The "Hard Coupling" Protocol

Objective: Coupling the next amino acid (Fmoc-AA-OH) ONTO the resin-bound 4-F-Pip residue.[1]

Step-by-Step:

-

Deprotection: Treat resin with

Piperidine in DMF ( -

Wash: Extensive wash with NMP (

). DMF is insufficient here. -

Activation (Pre-mix):

-

Coupling: Add activated mixture to resin. Agitate for 2 to 4 hours (vs standard 45 min).

-

Double Coupling (Mandatory): Drain. Repeat Step 3 & 4 with fresh reagents.

-

QC Check: Perform the Chloranil Test (specifically for secondary amines). The Kaiser test (ninhydrin) is false-negative for piperidines.[1]

-

Positive (Uncoupled): Blue/Green beads.

-

Negative (Coupled): Colorless/Yellow beads.

-

Analytical Validation ( -NMR)

Because HPLC peaks often overlap for diastereomers,

-

Sample Prep: Dissolve crude peptide in

or -

Standard: Use trifluoroacetic acid (TFA) as an internal reference (if not removed) or add

-trifluorotoluene.[1] -

Interpretation:

-

Single Peak: Indicates successful synthesis and enantiomeric purity.

-

Split Peaks: Indicates racemization (epimerization at the

-carbon) or cis/trans rotamer populations (common in prolyl/pipecolic peptides).[1] -

Differentiation: Rotamers will coalesce upon heating the NMR tube (

); diastereomers (racemization) will not.

-

Troubleshooting & Optimization Logic

When the Chloranil test remains positive (incomplete coupling), use this decision logic to rescue the synthesis.

Figure 2: Escalation strategy for difficult couplings onto sterically hindered, electron-deficient amines.

Troubleshooting Matrix

| Issue | Observation | Root Cause | Solution |

| Low Yield | Deletion sequences found in MS. | Incomplete acylation of the F-Pip amine. | Switch to Protocol 2 (Acyl Fluoride) using TFFH reagent.[6] |

| Racemization | Doublets in HPLC/NMR. | Base-catalyzed epimerization during slow coupling.[1] | Use TMP (collidine) instead of DIPEA; reduce pre-activation time to |

| Diketopiperazine | Loss of first 2 residues (Mass = M - Dipeptide).[1] | Aminolysis of the ester linker. | MUST use 2-Chlorotrityl resin or couple the 2nd/3rd AA as a pre-formed dipeptide. |

| Aggregation | Broad HPLC peaks, difficult filtration. | Add Pseudoproline dipeptides or use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X).[4] |

References

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Jenkins, C. L., et al. (2004). Substituent Effects on the Conformational Preferences of 4-Fluoroproline. Journal of the American Chemical Society. [Link]

-

Teixidó, M., et al. (2005). Solid-Phase Synthesis of Peptides Containing the Non-Natural Amino Acid 4-Fluoroproline. Journal of Peptide Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Fluorophenyl Piperidine Salts

Welcome to the Technical Support Center for the recrystallization of fluorophenyl piperidine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. My approach is to not only provide step-by-step protocols but to also explain the underlying scientific principles to empower you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Q1: Why is choosing the right solvent for recrystallizing my fluorophenyl piperidine salt so challenging?

A: The difficulty arises from the unique combination of structural features in these molecules. You are dealing with:

-

A Basic Piperidine Ring: This nitrogen is often protonated to form a salt (e.g., hydrochloride), which significantly increases polarity and the potential for strong ionic interactions.[1][2][3]

-

A Lipophilic Fluorophenyl Group: The aromatic ring and the fluorine substituent(s) contribute to nonpolar character. The position and number of fluorine atoms can influence crystal packing through various weak interactions like C–F---H, C–F---π, and F---F contacts.[4][5][6]

-

The Salt Form: Typically, these are hydrochloride salts, which are hygroscopic and can complicate solvent selection, sometimes leading to the formation of hydrates.[2]

The ideal solvent must strike a delicate balance: it needs to dissolve the compound at an elevated temperature but allow it to crystallize upon cooling. This often necessitates the use of mixed solvent systems.

Q2: I'm seeing an oil form instead of crystals. What's happening and how can I fix it?

A: "Oiling out" is a common problem, especially with impure compounds or when using mixed solvents.[7] It occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often because the melting point of your compound is low relative to the boiling point of the solvent.[7]

Troubleshooting Steps:

-

Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of the primary (good) solvent to slightly decrease the saturation.[7]

-

Slow Cooling is Crucial: Rapid cooling favors oil formation. Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.[7]

-

Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[8] If you have a small amount of pure crystalline material, adding a "seed crystal" can initiate crystallization.[8]

-

Re-evaluate Your Solvent System: The polarity difference in your mixed solvent system might be too drastic. Consider a pair of solvents with more similar polarities.

Q3: My crystals are very fine needles or powder. How can I get larger, more well-defined crystals?

A: Fine crystals often result from rapid crystallization from a supersaturated solution. To encourage the growth of larger crystals:

-

Reduce the Rate of Cooling: As mentioned above, slow cooling is key.

-

Use Less Antisolvent: In a mixed solvent system, adding the antisolvent too quickly can cause the compound to crash out of solution as a powder. Add the antisolvent dropwise to a hot solution until the first sign of turbidity (cloudiness) appears, then add a drop or two of the "good" solvent to redissolve it before allowing it to cool slowly.[9]

-

Consider Vapor Diffusion: For small amounts of material where high-quality crystals are desired (e.g., for X-ray crystallography), vapor diffusion is an excellent technique. Dissolve your compound in a small vial with a good solvent, and place this vial inside a larger, sealed container with an antisolvent. The antisolvent will slowly diffuse into the solution, gradually inducing crystallization.[10]

Q4: How does the fluorine substituent affect my choice of solvent?

A: Fluorine substitution can significantly impact crystal packing and, consequently, solubility.[11][12] While there are no universal rules, some general observations include:

-

Increased Crystal Density: Fluorinated compounds often pack more closely than their non-fluorinated analogs, which can affect their solubility profile.[11][12]

-

Weak Intermolecular Interactions: Fluorine can participate in weak C-H···F and F···F interactions, influencing the stability of the crystal lattice.[4][5] This can sometimes make it more challenging to find a single solvent that effectively disrupts the lattice at high temperatures while allowing it to reform upon cooling.

-

Solvent-Fluorine Interactions: While not as dominant as hydrogen bonding, interactions between the solvent and the fluorine atoms can play a role.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the recrystallization of fluorophenyl piperidine salts.

Issue 1: Poor or No Crystal Formation

| Potential Cause | Explanation | Recommended Solution |

| Too much solvent | The solution is not saturated enough for crystallization to occur upon cooling. This is the most common reason for recrystallization failure.[7] | Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then attempt to cool again.[7] |

| Supersaturation | The solution contains more dissolved compound than it should at a given temperature, but crystallization has not initiated.[7] | 1. Scratch: Gently scratch the inner surface of the flask with a glass rod.[8] 2. Seed: Add a small seed crystal of the pure compound.[8] 3. Cool further: Use an ice-salt bath for lower temperatures.[7] |

| Inappropriate solvent system | The chosen solvent or solvent mixture is not suitable for your specific compound. | Refer to the Solvent Selection Protocol below to systematically test different solvent systems. |

Issue 2: Product Purity Issues After Recrystallization

| Potential Cause | Explanation | Recommended Solution |

| Rapid Crystallization | Impurities can become trapped in the crystal lattice if the crystals form too quickly. | Ensure slow cooling. If using a mixed-solvent system, add the anti-solvent more slowly. |

| Incomplete Dissolution | Insoluble impurities were not removed before the cooling step. | If you observe solid particles in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.[13] |

| Insufficient Washing | The mother liquor, containing dissolved impurities, was not adequately removed from the crystal surfaces. | Wash the filtered crystals with a small amount of cold recrystallization solvent or a slightly "worse" solvent to rinse away impurities without dissolving a significant amount of the product.[14] |

| Hygroscopic Nature | Hydrochloride salts can absorb atmospheric moisture, which can affect purity and handling.[2] | Dry the crystals thoroughly under vacuum. Store the purified compound in a desiccator. |

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Selection for Recrystallization

This protocol outlines a systematic approach to identifying a suitable single or mixed solvent system.

Objective: To find a solvent that dissolves the fluorophenyl piperidine salt when hot but has low solubility when cold.

Materials:

-

Your crude fluorophenyl piperidine salt

-

A selection of solvents with varying polarities (see table below)

-

Test tubes or small vials

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Initial Screening (Single Solvents):

-

Place a small amount (e.g., 10-20 mg) of your compound into several test tubes.

-